![molecular formula C14H11Cl2NO4S B7476379 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib has also been shown to have potential applications in cancer therapy, as it has been found to inhibit the growth of certain types of cancer cells.
Mechanism of Action
Celecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. By inhibiting COX-2, 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain, and inhibiting the growth of cancer cells. It has also been found to have a protective effect on the cardiovascular system, as it reduces the risk of heart attack and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid is that it can have off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid. One area of interest is the development of new formulations of the drug that can improve its effectiveness and reduce side effects. Another area of interest is the identification of new targets for 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid, which could lead to the development of new treatments for a variety of diseases. Finally, there is ongoing research on the use of 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid in combination with other drugs, such as chemotherapy and radiation therapy, to enhance their effectiveness in cancer treatment.
Synthesis Methods
The synthesis of 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid involves several steps, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylsulfonylphenylmagnesium bromide to form the intermediate, which is then further reacted with 5-chloro-2-methylphenylboronic acid to yield 2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid.
Scientific Research Applications
Celecoxib has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. Celecoxib has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
2-chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-2-3-9(15)6-13(8)17-22(20,21)10-4-5-12(16)11(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFWLHXYWDUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
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